2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2,3-dimethylphenyl)acetamide
Description
This compound belongs to the pyrazolo[1,5-a]pyrazine class of heterocyclic acetamides. Its core structure features a pyrazolo-pyrazinone scaffold substituted with a 1,3-benzodioxole moiety at position 2 and an N-(2,3-dimethylphenyl)acetamide group at position 4.
Properties
IUPAC Name |
2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-(2,3-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O4/c1-14-4-3-5-17(15(14)2)24-22(28)12-26-8-9-27-19(23(26)29)11-18(25-27)16-6-7-20-21(10-16)31-13-30-20/h3-11H,12-13H2,1-2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNWAFDZLHOAIRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CN2C=CN3C(=CC(=N3)C4=CC5=C(C=C4)OCO5)C2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2,3-dimethylphenyl)acetamide (CAS Number: 1190014-12-0) is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its structural features, synthesis, and biological effects, particularly focusing on its antimicrobial and anticancer properties.
Structural Features
The molecular formula of the compound is , with a molecular weight of approximately 432.4 g/mol. The structure includes a benzodioxole moiety , a pyrazolopyrazine core , and an acetamide group , which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 432.4 g/mol |
| CAS Number | 1190014-12-0 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that incorporate various functional groups to enhance its biological properties. The synthetic routes often include the formation of the pyrazolo[1,5-a]pyrazine scaffold followed by the introduction of the benzodioxole moiety and subsequent acetamide formation.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of benzodioxole have shown activity against Mycobacterium tuberculosis, suggesting that modifications to the pyrazolo[1,5-a]pyrazine core could enhance selectivity and potency against various bacterial strains.
In a study evaluating the antibacterial activity of related compounds, it was found that certain substitutions could modulate both efficacy and cytotoxicity without compromising microbial selectivity. These findings suggest that this compound may also possess potential as an antibacterial agent.
Anticancer Activity
The anticancer potential of similar pyrazolo[1,5-a]pyrazines has been extensively explored. Compounds with this scaffold have demonstrated inhibitory effects on cancer cell proliferation in various cell lines. For example, studies have shown that modifications in the side chains can lead to enhanced cytotoxicity against cancer cells while maintaining lower toxicity levels in normal cells.
Case Studies
- Study on Anticancer Activity : A recent study reported that a similar compound demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7) with an IC50 value of 15 µM, indicating strong potential for further development in cancer therapy.
- Antimicrobial Efficacy : Another study evaluated the antimicrobial activity against Staphylococcus aureus, where derivatives showed minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL, highlighting their potential as therapeutic agents.
Comparison with Similar Compounds
Structural Analogs and Molecular Properties
The following table highlights key structural and physicochemical differences between the target compound and its closest analogs:
Key Observations:
Substituent Effects: The target compound's 1,3-benzodioxol-5-yl group may confer greater metabolic stability compared to the 4-chlorophenyl (G419-0595) or 3,4-dimethoxyphenyl () groups due to reduced susceptibility to oxidative metabolism .
Activity Insights: NAV2729 (), a pyrazolo[1,5-a]pyrimidinone, inhibits ARF6, suggesting that the target compound’s pyrazolo-pyrazine core may similarly target GTPase-regulated pathways . Compounds with chlorophenyl groups (e.g., G419-0120) are often associated with antimicrobial or herbicidal activity, but the target’s benzodioxole moiety may shift its selectivity toward eukaryotic targets like cytohesins (as seen with secinH3 in ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
